7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline
CAS No.: 1094217-60-3
Cat. No.: VC15920263
Molecular Formula: C12H12BrNO
Molecular Weight: 266.13 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline - 1094217-60-3](/images/structure/VC15920263.png)
Specification
CAS No. | 1094217-60-3 |
---|---|
Molecular Formula | C12H12BrNO |
Molecular Weight | 266.13 g/mol |
IUPAC Name | 7-bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline |
Standard InChI | InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7,12,14H,1-2,5H2 |
Standard InChI Key | YRQGHVQCPUFSEP-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=CC3=C(C=CC(=C3)Br)NC2OC1 |
Introduction
Physicochemical Properties
The compound’s properties are shaped by its bromine substituent and fused heterocyclic system:
The bromine atom increases molecular polarity, enhancing dipole-dipole interactions and potentially improving binding affinity in biological systems. Partial saturation of the pyran ring reduces aromaticity, possibly increasing conformational flexibility compared to fully planar analogs.
Comparative Analysis with Related Compounds
The structural uniqueness of 7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline becomes evident when contrasted with analogs:
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7-Bromo-3,4-dihydroquinolin-2(1H)-one: lacks the pyran ring, resulting in reduced steric hindrance and altered pharmacokinetics .
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Isoindolo[2,1-a]quinoline-5,11-dione: shares a fused tetracyclic system but replaces pyran with an isoindole moiety, affecting electronic properties .
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Benzofuro[3,2-c]quinoline-6,9,10(5H)-trione: incorporates a furan ring and trione groups, enhancing redox activity .
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